molecular formula C13H8BrNO B5074347 (2E)-2-(4-bromophenyl)-3-(furan-2-yl)prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B5074347
M. Wt: 274.11 g/mol
InChI Key: LDVUNFICCRYTKR-FLIBITNWSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the overall shape of the molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that the compound can undergo. This includes the reactants, products, and conditions for each reaction .


Physical and Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. This is particularly relevant for drugs, which can have complex interactions with biological systems .

Safety and Hazards

Safety and hazard information is critical for handling and storing the compound safely. This can include toxicity information, handling precautions, and disposal methods .

Future Directions

Future directions could include potential applications of the compound, areas of research interest, or possible modifications to its structure to enhance its properties .

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVUNFICCRYTKR-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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